Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

Catalog No.
S709885
CAS No.
75092-26-1
M.F
C6H7IN2O2
M. Wt
266.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

Using unprotected pyrazole analogs in cross-coupling leads to N-alkylation byproducts and additional protection-deprotection steps, reducing atom economy. This compound solves that: • Fixed N-methyl group eliminates tautomerism and side reactions, ensuring regioselective C4 coupling. • Pre-installed iodo substituent enables high-yield Suzuki, Sonogashira, and borylation without harsh halogenation. • Intact methyl ester allows direct hydrolysis/amidation for API and agrochemical finalization.

CAS Number

75092-26-1

Product Name

Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

IUPAC Name

methyl 4-iodo-2-methylpyrazole-3-carboxylate

Molecular Formula

C6H7IN2O2

Molecular Weight

266.04 g/mol

InChI

InChI=1S/C6H7IN2O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,1-2H3

InChI Key

OTYGSOJERQNQFY-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)I)C(=O)OC

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)OC

The exact mass of the compound Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate, 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester, 1-Methyl-4-iodo-1H-pyrazole-5-carboxylic acid methyl ester, 4-Iodo-1-methylpyrazole-5-carboxylate

Purity

97%

Package Size

100 mg, 250 mg, 1 g, 5 g

Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (CAS 75092-26-1) is a highly functionalized, orthogonally reactive heterocyclic building block central to the synthesis of complex pharmaceuticals and agrochemicals. Featuring a fixed N-methyl group, a highly reactive C4-iodo substituent, and a C5-methyl ester, it provides a precise scaffold for regioselective cross-coupling (such as Suzuki and Sonogashira reactions) and subsequent controlled derivatization. Its primary procurement value lies in bypassing the multi-step protection, halogenation, and regioselectivity challenges associated with unfunctionalized or N-unprotected pyrazoles, making it a critical, process-ready starting material for high-throughput discovery and scalable active pharmaceutical ingredient (API) manufacturing [1].

Procurement Fit

I
Iodo-specific reactivity handleEnables Sonogashira, Ullmann, and lithium–halogen exchange chemistries; bromo/chloro analogs less effective.
P
Distinct physicochemical profileHigh density and elevated boiling point facilitate phase separation and distillation-based purification.
V
Industrial validationBroad patent landscape supports synthetic utility in pharmaceutical and agrochemical intermediate workflows.

Substituting this compound with generic unprotected analogs, such as 4-iodo-1H-pyrazole-5-carboxylate, introduces severe process inefficiencies. Unprotected pyrazoles exhibit tautomerism and possess an acidic N-H bond that competitively reacts during basic cross-coupling conditions, leading to unwanted N-alkylation or N-arylation byproducts. This necessitates additional protection-deprotection cycles, which inflate solvent usage, decrease overall atom economy, and reduce final yields. Furthermore, attempting to use the non-iodinated precursor (Methyl 1-methyl-1H-pyrazole-5-carboxylate) shifts the burden of halogenation to the purchaser, a step that often suffers from over-halogenation or requires harsh oxidants, complicating purification and scaling [1].

Substitution Risk

Target
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
Higher dehalogenation propensity in Suzuki coupling may require condition optimisation; enables orthogonal transformations.
Bromo / Chloro analogs
Reduced dehalogenation risk but limited Sonogashira/Ullmann efficiency; lithium–halogen exchange sluggish or inaccessible.
Target
Iodo congener physical profile
Measured density 1.96 g/cm³, bp 293 °C; markedly different purification behaviour.
Bromo / Chloro analogs
Lower density (~1.38–1.39 g/cm³) and boiling point (~258–261 °C) alter chromatographic retention and distillation protocols.

Regioselectivity in Cross-Coupling: N-Methyl vs. N-H Pyrazoles

During basic cross-coupling reactions, the presence of an unprotected pyrazole nitrogen significantly degrades reaction selectivity. When subjected to Sonogashira coupling conditions, Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate restricts reactivity exclusively to the C4-iodo position, yielding the desired product with >95% regioselectivity. In contrast, utilizing the unprotected baseline (Ethyl 4-iodo-1H-pyrazole-5-carboxylate) under identical basic conditions results in competitive N-alkylation/arylation, generating 15-30% off-target byproducts and requiring intensive chromatographic separation [1].

Evidence DimensionRegioselectivity (C-coupling vs N-coupling byproducts)
Target Compound Data>95% C4-coupling selectivity (0% N-coupling)
Comparator Or BaselineEthyl 4-iodo-1H-pyrazole-5-carboxylate (15-30% N-coupled byproducts)
Quantified DifferenceElimination of N-coupled byproducts, improving isolated yield and purity.
ConditionsSonogashira coupling with terminal alkynes, Pd(PPh3)2Cl2, CuI, TEA, DMF, 90°C.

Procuring the N-methylated building block eliminates the need for transient protecting groups, directly increasing the throughput and yield of library synthesis.

Dehalogenation Propensity
Class-level inference
I: higher protodehalogenation vs Br/Cl: reduced
Qualitative ranking: I > Br ≈ Cl (Suzuki–Miyaura)
Iodo may require coupling optimisation to suppress yield loss.
C–I BDE ~218 kJ/mol vs C–Br ~285, C–Cl ~351 kJ/mol

Borylation Efficiency: C4-Iodo vs. C4-Bromo Reactivity

The C4-iodo substitution provides a significant kinetic advantage over bromo-analogs in palladium-catalyzed borylation, a critical step for generating nucleophilic pyrazole coupling partners. Reacting Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate with bis(pinacolato)diboron (B2pin2) achieves near-quantitative conversion (>90% yield) at 100°C. Substituting with a C4-bromo analog typically requires higher catalyst loadings, extended reaction times, or stronger bases, which can induce partial hydrolysis of the C5-methyl ester, thereby lowering the isolated yield of the intact borylated ester [1].

Evidence DimensionBorylation Conversion Yield
Target Compound Data>90% yield of pinacol boronate ester
Comparator Or BaselineC4-bromo analog (lower conversion, risk of ester hydrolysis)
Quantified DifferenceHigher conversion rates at milder conditions, preserving the ester functionality.
ConditionsB2pin2, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 100°C.

For scale-up manufacturing, the iodo-variant ensures robust, high-yielding borylation without compromising the ester handle, reducing catalyst costs and reaction times.

Physicochemical Profile
Cross-study comparable
Density1.96 g/cm³ (I) vs 1.39 (Br), 1.37 (Cl)
Boiling pt293 °C (I) vs ~258 (Br), ~261 (Cl)
logP~1.18 (I) vs ~0.9 (Br/Cl)
Divergent purification & handling; protocols not directly transferable.
Measured I values; predicted for Br/Cl

Solubility and Base Stoichiometry: Methyl Ester vs. Free Acid

The choice of the C5-methyl ester over the free carboxylic acid is critical for maintaining homogeneous reaction conditions during anhydrous cross-couplings. Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate exhibits high solubility in standard aprotic solvents (DMF, Dioxane) and requires only the stoichiometric base necessary for the Pd-catalytic cycle. Conversely, using 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 75092-30-7) consumes an additional equivalent of base to form the carboxylate salt, which often precipitates, causing biphasic reaction mixtures, sluggish kinetics, and up to a 20% reduction in coupled product yield [1].

Evidence DimensionBase consumption and reaction homogeneity
Target Compound DataStandard base equivalents, homogeneous solution
Comparator Or Baseline4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid (+1 eq base required, heterogeneous precipitation)
Quantified DifferencePrevents salt precipitation and saves 1 equivalent of base, maintaining optimal reaction kinetics.
ConditionsAnhydrous Pd-catalyzed cross-coupling in DMF/Dioxane.

Procuring the esterified form ensures predictable solubility and reaction kinetics, which is essential for automated synthesis and flow chemistry applications.

Orthogonal Reactivity
Class-level inference
C–I BDE 218 kJ/mol vs C–Br 285 kJ/mol
Iodo enables mild Sonogashira, Ullmann, Li–X exchange; Suzuki yield up to 95% (microwave)
Mandatory for Sonogashira/Li–X routes; Br/Cl inefficient.
Extrapolated from parent pyrazole data
Patent Prevalence
Reported
42 patent families
Industrial validation supports synthetic route reliability.
Qualitatively higher than bromo/chloro analogs

Synthesis of Bcl-2/Bcl-xL Inhibitors

The N-methyl group is structurally essential for interacting with the hydrophobic portion of the Glu129 side chain in Bcl-xL. Procuring this specific building block allows direct C4-coupling to build the core scaffold without late-stage N-alkylation, streamlining the synthesis of potent oncology candidates [1].

Development of Serotonin 5-HT Receptor Modulators

The C4-iodo group enables highly efficient Sonogashira coupling with terminal alkynes. The intact C5-methyl ester can subsequently be hydrolyzed and amidated to finalize the pharmacophore of 5-HT2A antagonists and 5-HT1A agonists [2].

Agrochemical Fungicide Manufacturing

Used as a primary precursor for five-membered heteroaryl agricultural bactericides. The compound's high reactivity in Suzuki-Miyaura borylation ensures scalable, high-yield production of the active fungicidal ingredients while maintaining the ester group for final formulation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sonogashira alkynylation
Iodo-specific Pd(0) oxidative addition
Mild-condition coupling feasibility
Lithium–halogen exchange
Low C–I bond dissociation energy
Low-temperature nucleophile generation
Insecticide intermediate synthesis
Patent-validated synthetic utility
Industrial route scalability & diversification
Purification by physical properties
High density & boiling point
Phase separation & distillation optimisation

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester

Explore Compound Types